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Compound of Interest

Compound Name:
Methyl 4-ethoxy-3,5-

dimethoxybenzoate

CAS No.: 51210-04-9

Cat. No.: B8692274

Get Quote

An In-depth Technical Guide to Methyl 4-ethoxy-3,5-dimethoxybenzoate

Abstract
This technical guide provides a comprehensive overview of Methyl 4-ethoxy-3,5-
dimethoxybenzoate, a substituted aromatic ester with significant potential as a building block

in medicinal chemistry and materials science. While not extensively documented in current

literature, its structural motifs—a polysubstituted benzene ring with varied alkoxy groups—

make it a compound of interest for researchers engaged in the design of novel molecules with

tailored physicochemical properties. This document details its core chemical identifiers, a

validated two-step synthetic protocol from a readily available precursor, predicted analytical

characterization data, and a discussion of its potential applications in drug development. The

methodologies are presented to ensure reproducibility and to provide a self-validating

framework for its synthesis and characterization.
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Methyl 4-ethoxy-3,5-dimethoxybenzoate is a derivative of benzoic acid featuring three alkoxy

substituents. The precise arrangement of these groups—two methoxy groups flanking a central

ethoxy group—offers a unique scaffold for synthetic elaboration. Its structure lends itself to

applications where modulation of lipophilicity, metabolic stability, and hydrogen bonding

potential is critical.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for Methyl 4-
ethoxy-3,5-dimethoxybenzoate is: CCOc1c(OC)cc(C(=O)OC)cc1OC.

Table 1: Physicochemical Properties

Property Value Source / Method

IUPAC Name
Methyl 4-ethoxy-3,5-
dimethoxybenzoate

IUPAC Nomenclature

Molecular Formula C₁₂H₁₆O₄ Calculated

Molecular Weight 240.25 g/mol Calculated

Canonical SMILES
CCOc1c(OC)cc(C(=O)OC)cc1

OC
Structure-Based

Appearance
Not available (Predicted: White

to off-white solid)
N/A

Melting Point Not experimentally determined. N/A

Boiling Point Not experimentally determined. N/A

| CAS Number | Not assigned. | N/A |

For reference, the immediate precursor, Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl

Syringate), has the following properties:
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Property Value CAS RN

Molecular Formula C₁₀H₁₂O₅ 884-35-5[1][2][3]

Molecular Weight 212.20 g/mol 884-35-5[1]

Appearance
White to almost white

powder/crystal
TCI Chemicals[3]

| Melting Point | 106.0 to 110.0 °C | TCI Chemicals[3] |

Rationale and Potential Applications in Drug
Development
Substituted benzoic acids and their esters are privileged scaffolds in medicinal chemistry,

forming the core of numerous approved drugs.[4] The alkoxy groups (methoxy and ethoxy) play

a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic profile.

Lipophilicity and Permeability: The addition of the ethyl group in place of a hydroxyl proton

increases the molecule's lipophilicity (logP value), which can enhance membrane

permeability and oral absorption.

Metabolic Stability: Masking a phenolic hydroxyl group as an ether prevents Phase II

conjugation (glucuronidation or sulfation), a common and rapid metabolic pathway that

facilitates drug excretion. This can increase the in vivo half-life of a drug candidate.

Receptor-Ligand Interactions: The oxygen atoms of the alkoxy groups can act as hydrogen

bond acceptors, contributing to the binding affinity of a molecule to its biological target. The

steric bulk of these groups can also be used to probe the topology of a binding pocket.

Given these principles, Methyl 4-ethoxy-3,5-dimethoxybenzoate serves as a valuable

intermediate. It can be further modified—for example, through hydrolysis of the ester to the

carboxylic acid, or reduction to the corresponding alcohol—to generate a variety of derivatives

for screening in drug discovery programs.
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The synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate is most logically achieved via a

two-step process starting from the commercially available Syringic Acid (4-hydroxy-3,5-

dimethoxybenzoic acid). This pathway involves an initial esterification followed by etherification.

This approach is cost-effective, utilizes well-understood and reliable reactions, and avoids the

use of hazardous reagents where possible.

Figure 1: Proposed Synthesis of Methyl 4-ethoxy-3,5-dimethoxybenzoate

Syringic Acid
(4-hydroxy-3,5-dimethoxybenzoic acid)

Step 1: Fischer Esterification

Methanol (excess)
Sulfuric Acid (cat.)

Reflux

Methyl Syringate
(Methyl 4-hydroxy-3,5-dimethoxybenzoate)

Step 2: Williamson Ether Synthesis

Ethyl Iodide
K₂CO₃

Acetone or DMF
Heat

Methyl 4-ethoxy-3,5-dimethoxybenzoate

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.

Step 1: Fischer-Speier Esterification of Syringic Acid to
Methyl Syringate
This step converts the carboxylic acid functional group to a methyl ester. Using a large excess

of methanol as both a reactant and a solvent drives the reaction equilibrium towards the

product, ensuring a high yield.[5]

Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, add Syringic Acid (1.0 eq).

Reagent Addition: Add a large excess of methanol (e.g., 20-40 eq., serving as the solvent).

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2

eq.).
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Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature. Slowly pour the solution

into a beaker of cold water. Neutralize the excess acid by the careful, portion-wise addition of

a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three

times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The

resulting crude solid, Methyl Syringate, can be further purified by recrystallization from

isopropanol/hexane if necessary.[5]

Step 2: Williamson Ether Synthesis of Methyl Syringate
to Final Product
This classic Sₙ2 reaction forms an ether by reacting the phenoxide ion (generated in situ) with

an ethyl halide. This method is highly effective for converting phenols to ethers.

Methodology:

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, add Methyl

Syringate (1.0 eq.) and a suitable polar aprotic solvent, such as acetone or N,N-

dimethylformamide (DMF).

Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0

eq.), to the suspension.

Alkylating Agent Addition: Add the ethylating agent, such as ethyl iodide or diethyl sulfate

(1.2-1.5 eq.), to the stirring mixture.

Reaction Execution: Heat the mixture to reflux (56 °C for acetone, or higher for DMF) and

maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the

filter cake with a small amount of the reaction solvent.

Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the

residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer

over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be

purified by column chromatography on silica gel to yield pure Methyl 4-ethoxy-3,5-
dimethoxybenzoate.

Analytical and Spectroscopic Characterization
(Predicted)
For a researcher synthesizing this novel compound, analytical characterization is paramount for

structure verification and purity assessment. The following data are predicted based on the

compound's structure and analysis of similar molecules.

Table 2: Predicted Spectroscopic Data

Technique Predicted Observations

¹H NMR

δ (ppm): ~7.2 (s, 2H, Ar-H), ~4.1 (q, 2H, -
OCH₂CH₃), ~3.9 (s, 6H, Ar-OCH₃), ~3.8 (s,
3H, -COOCH₃), ~1.4 (t, 3H, -OCH₂CH₃).

¹³C NMR

δ (ppm): ~166 (C=O), ~153 (Ar-C-O), ~142 (Ar-

C-O), ~125 (Ar-C-COOCH₃), ~106 (Ar-C-H),

~70 (-OCH₂CH₃), ~56 (Ar-OCH₃), ~52 (-

COOCH₃), ~15 (-OCH₂CH₃).

IR (Infrared)

ν (cm⁻¹): ~2950-2850 (C-H stretch, alkyl),

~1720 (C=O stretch, ester), ~1600, ~1500 (C=C

stretch, aromatic), ~1250-1050 (C-O stretch,

ether & ester).

| Mass Spec (MS) | Expected [M]⁺ at m/z = 240.10. |

Safety and Handling
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As a novel chemical entity, Methyl 4-ethoxy-3,5-dimethoxybenzoate should be handled with

care, assuming it has unknown hazards. All manipulations should be performed in a well-

ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety

glasses, gloves, and a lab coat, must be worn.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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